Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-(2,4,4-trimethylpentan-2-yl)phenyl groups attached to a hexanedioate backbone. The compound’s structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with hexanedioyl dichloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can interact with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hexanedioate backbone may interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
- Bis(4-tert-octylphenyl)amine
- 4,4’-Di-tert-octyldiphenylamine
Uniqueness
Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate is unique due to its hexanedioate backbone, which imparts specific chemical properties not found in similar compounds. This structural feature enhances its stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62421-94-7 |
---|---|
Molecular Formula |
C34H50O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hexanedioate |
InChI |
InChI=1S/C34H50O4/c1-31(2,3)23-33(7,8)25-15-19-27(20-16-25)37-29(35)13-11-12-14-30(36)38-28-21-17-26(18-22-28)34(9,10)24-32(4,5)6/h15-22H,11-14,23-24H2,1-10H3 |
InChI Key |
SZONIHPQSYNFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.